molecular formula C23H30N4O3 B2882505 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide CAS No. 2097902-08-2

1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide

カタログ番号: B2882505
CAS番号: 2097902-08-2
分子量: 410.518
InChIキー: IEDJFOIDMWSQQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide is a synthetic molecule featuring a pyridazine core substituted with a cyclopropyl group at the 6-position, a piperidine-4-carboxamide moiety, and a 3,4-dimethoxyphenethyl side chain. Such structural motifs are commonly associated with bioactive molecules targeting neurological receptors or enzymes, given the prevalence of methoxy-substituted aromatic systems and heterocyclic scaffolds in medicinal chemistry.

特性

IUPAC Name

1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-29-20-7-3-16(15-21(20)30-2)9-12-24-23(28)18-10-13-27(14-11-18)22-8-6-19(25-26-22)17-4-5-17/h3,6-8,15,17-18H,4-5,9-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDJFOIDMWSQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions, including amination and cyclization.

    Coupling Reactions: The final step involves coupling the pyridazine and piperidine intermediates with the carboxamide group using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

化学反応の分析

1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Key Similarities :

  • Both compounds share the 3,4-dimethoxyphenethylamine moiety, which is critical for interactions with receptors such as adrenergic or dopaminergic systems .
  • The carboxamide linkage (-CONH-) is present in both structures, though its position and connectivity differ.

Key Differences :

  • Core Structure : The target compound incorporates a pyridazine-piperidine system, whereas Rip-B uses a benzamide group. This difference alters electronic properties and conformational flexibility.
  • Synthesis : Rip-B is synthesized via a straightforward reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, achieving an 80% yield . In contrast, the target compound likely requires multi-step synthesis, including cyclopropane functionalization of pyridazine and piperidine coupling.
  • Physical Properties : Rip-B has a melting point of 90°C , while the target compound’s melting point is unreported but expected to be higher due to its larger, more rigid structure.

Table 1: Comparison with N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Parameter Target Compound Rip-B
Core Structure Pyridazine-piperidine Benzamide
Molecular Weight Not reported ~313 g/mol (calculated)
Melting Point Not reported 90°C
Synthetic Yield Not reported 80%

Comparison with 2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate

Key Similarities :

  • Both compounds feature 3,4-dimethoxyphenethyl groups, suggesting shared pharmacophoric elements.
  • Carbamoyl (-CONH-) linkages are present in both structures.

Key Differences :

  • Charge and Solubility : The crystal structure compound is a quaternary ammonium salt with a chloride counterion, enhancing water solubility . The target compound is neutral, likely exhibiting lower aqueous solubility.
  • Symmetry and Connectivity : The crystal compound has two 3,4-dimethoxyphenethyl groups linked via a carbamoylpropyl chain, forming a zwitterionic structure . The target compound’s asymmetric pyridazine-piperidine system may confer selective binding properties.
  • Crystallography: The crystal compound adopts a monoclinic lattice (space group P21/c) with unit cell dimensions a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, and β = 93.490° . Such data is unavailable for the target compound.

Table 2: Comparison with Azanium Chloride Dihydrate

Parameter Target Compound Azanium Chloride Dihydrate
Charge Neutral Cationic (+1) with Cl⁻ counterion
Molecular Formula C22H30N4O4 (estimated) C24H35N2O5+·Cl⁻·2H2O
Crystal System Not reported Monoclinic (P21/c)
Aqueous Solubility Likely low High (due to ionic nature)

Implications of Structural Variations

  • Bioactivity : The pyridazine-piperidine core in the target compound may improve CNS penetration compared to Rip-B’s benzamide, as piperidine derivatives often exhibit favorable blood-brain barrier permeability.
  • Metabolic Stability : The cyclopropyl group on pyridazine could reduce oxidative metabolism, enhancing half-life relative to the crystal compound’s labile ammonium group.
  • Synthetic Complexity : The target compound’s synthesis is likely more challenging than Rip-B’s single-step process, requiring precise functionalization of heterocycles.

生物活性

1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide is a compound of significant interest in pharmacological research, particularly due to its potential as a therapeutic agent. This article synthesizes existing research findings, highlighting the biological activities, structure-activity relationships, and potential clinical applications of this compound.

Chemical Structure

The compound consists of:

  • Piperidine core : A six-membered ring containing nitrogen.
  • Cyclopropylpyridazine moiety : A bicyclic structure that may influence its biological properties.
  • Dimethoxyphenyl substituent : This aromatic group could enhance lipophilicity and receptor binding.

Inhibitory Effects on Enzymes

Recent studies have indicated that derivatives of piperidine compounds exhibit inhibitory activity against various metalloenzymes. For instance, the structural analogs have been shown to inhibit enzymes involved in cancer progression and other diseases. The presence of the pyridazine ring is believed to play a crucial role in enhancing this inhibitory action .

Antiviral Activity

Research has demonstrated that similar piperidine derivatives possess antiviral properties. In vitro studies have shown moderate antiviral activity against several viruses, including HIV-1. Compounds with similar structural features have been tested for their efficacy in inhibiting viral replication, revealing promising results that warrant further investigation .

Calcium Channel Blockade

The compound has been evaluated for its effects on calcium channels. Piperidine derivatives are known to block T-type calcium channels, which are implicated in various cardiovascular diseases. Such activity could lead to therapeutic applications in managing hypertension without the typical side effects associated with conventional calcium channel blockers .

Structure-Activity Relationship (SAR)

The biological activity of 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide can be influenced by modifications to its structure. Key observations include:

  • Substituent Variations : The nature and position of substituents on the piperidine ring significantly affect binding affinity and biological activity.
  • Ring Modifications : Alterations in the cyclopropyl or pyridazine components can enhance or diminish enzyme inhibition and receptor interactions .

Case Studies

Several case studies highlight the pharmacological potential of related compounds:

  • Antihypertensive Effects : A study involving a related piperidine derivative showed significant reduction in blood pressure in hypertensive rat models without inducing reflex tachycardia. This suggests that modifications to the piperidine structure can yield compounds with desirable cardiovascular effects .
  • Antiviral Efficacy : Compounds structurally similar to 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide have demonstrated antiviral activity against HIV and other viruses in vitro. The findings indicate that further exploration into this class of compounds could lead to new antiviral therapies .

Research Findings Summary Table

Study Focus Findings Reference
Enzyme InhibitionSignificant inhibition of metalloenzymes linked to cancer
Antiviral ActivityModerate efficacy against HIV and other viruses
Calcium Channel BlockEffective blockade of T-type calcium channels leading to antihypertensive effects

Q & A

Q. What are the key steps in synthesizing 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including amide bond formation between the piperidine-4-carboxamide core and the 6-cyclopropylpyridazine moiety. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are critical for activating carboxylic acid intermediates. Optimization parameters include:

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility and reaction efficiency.
  • Purification : Column chromatography or recrystallization is used to isolate the final compound, with purity assessed via HPLC (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural characterization employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substituent positions and cyclopropane ring stability.
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H]+ ion).
  • X-ray crystallography : Resolves stereochemistry and piperidine ring conformation in crystalline form .

Q. What standard analytical methods are used to assess purity and stability?

  • HPLC with UV detection : Monitors impurities using a C18 column and gradient elution.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere.
  • Accelerated stability studies : Conducted at 40°C/75% RH for 4 weeks to predict shelf-life .

Advanced Research Questions

Q. How can computational methods streamline the synthesis and reaction design for this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, reducing trial-and-error experimentation. The ICReDD framework integrates reaction path searches and machine learning to optimize solvent systems and catalyst selection. For example, docking simulations can prioritize coupling agents that minimize steric hindrance in amide bond formation .

Q. What strategies are employed to resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., cell line variability, buffer pH). Solutions include:

  • Meta-analysis : Pooling data from multiple studies to identify trends.
  • Orthogonal assays : Validating enzyme inhibition results with cell-based viability assays.
  • Structural comparisons : Cross-referencing with analogs (e.g., pyridazine vs. pyrimidine derivatives) to isolate substituent effects .

Q. How is the mechanism of action (MoA) investigated for this compound?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to putative targets (e.g., GPCRs or kinases).
  • Enzyme inhibition assays : Uses fluorogenic substrates to quantify activity modulation.
  • Gene expression profiling : RNA-seq identifies downstream pathways affected by treatment .

Q. What experimental approaches are used to study structure-activity relationships (SAR)?

  • Scaffold hopping : Replacing the cyclopropyl group with bicyclic or halogenated moieties.
  • Molecular docking : Prioritizes substituents that enhance hydrogen bonding with target active sites.
  • Mutagenesis studies : Validates critical residues in target proteins via alanine scanning .

Q. How are degradation pathways and reactive intermediates characterized?

  • Forced degradation studies : Expose the compound to heat, light, or oxidative stress (H2_2O2_2).
  • LC-MS/MS : Identifies degradation products (e.g., hydrolyzed amide bonds or oxidized dimethoxyphenyl groups).
  • Stability-indicating methods : Develop validated HPLC protocols to quantify degradation kinetics .

Q. What techniques map the compound’s interaction with lipid bilayers or membrane receptors?

  • Fluorescence anisotropy : Tracks membrane partitioning using fluorescently labeled analogs.
  • Cryo-EM : Resolves binding conformations in membrane-embedded receptors (e.g., ion channels).
  • Molecular dynamics simulations : Predicts free energy changes during receptor-ligand binding .

Q. How do researchers address variability in biological activity across cell models?

  • Cell panel screening : Tests the compound in ≥10 cell lines (e.g., cancer vs. primary cells).
  • Pharmacokinetic profiling : Measures intracellular concentrations via LC-MS to correlate exposure with efficacy.
  • Microenvironment modulation : Adjusts extracellular matrix components (e.g., collagen density) to mimic in vivo conditions .

Methodological Challenges and Innovations

Q. What advanced analytical techniques improve metabolite identification?

  • Hyphenated LC-NMR : Combines separation power with structural elucidation for low-abundance metabolites.
  • High-resolution ion mobility spectrometry (HRIMS) : Differentiates isobaric metabolites.
  • Stable isotope labeling : Tracks metabolic fate using 13C^{13}C-labeled precursors .

Q. How is metabolic stability assessed during preclinical development?

  • In vitro microsomal assays : Incubates the compound with liver microsomes (human/rodent) to measure half-life.
  • CYP450 inhibition screening : Identifies potential drug-drug interactions.
  • Computational ADMET models : Predicts clearance rates using QSAR or deep learning .

Q. What strategies mitigate off-target effects in vivo?

  • Proteome-wide profiling : Uses affinity pulldown/MS to identify unintended binding partners.
  • CRISPR-Cas9 screens : Knocks out putative off-target genes to assess phenotypic rescue.
  • Dual pharmacophore design : Incorporates selectivity-enhancing groups (e.g., sulfonamides) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。